methyl 2-{[3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
“Methyl 2-{[3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate” is a complex heterocyclic compound. Let’s break down its structure:
- The core structure consists of a pyrrolo[3,4-b]pyridine moiety.
- It contains a thiazole ring.
- The compound has ester and amide functional groups.
Preparation Methods
Industrial Production: As of now, there is no documented industrial-scale production method for this specific compound. Research in this area is ongoing, and future developments may provide more efficient synthetic routes.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various chemical reactions due to its functional groups. Some potential reactions include:
Oxidation: Oxidation of the thiazole ring or the pyrrolo[3,4-b]pyridine moiety.
Reduction: Reduction of the ester or amide groups.
Substitution: Nucleophilic substitution at the ester or amide carbonyl carbon.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols.
Scientific Research Applications
Research on this compound’s applications is limited, but it may have relevance in:
Medicine: Investigating its potential as an anticancer agent or targeting specific cellular pathways.
Chemical Biology: Studying its interactions with enzymes or receptors.
Industry: Exploring its use in materials science or organic electronics.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains unknown. Further studies are needed to elucidate its molecular targets and signaling pathways.
Comparison with Similar Compounds
While direct comparisons are challenging due to the compound’s uniqueness, we can explore related pyrrolo[3,4-b]pyridine derivatives and thiazoles to highlight its distinct features.
Biological Activity
Methyl 2-{[3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound with potential therapeutic applications. Its structure suggests activity against various biological targets, particularly in cancer therapy due to its interactions with cyclin-dependent kinases (CDKs) and other cellular pathways involved in proliferation and apoptosis.
The compound has the following chemical characteristics:
- Molecular Formula : C15H17N3O5
- Molecular Weight : 319.31 g/mol
- CAS Number : 2034523-10-7
The biological activity of this compound primarily revolves around its ability to inhibit CDKs, which are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells. The compound's structure includes a pyrrolo[3,4-b]pyridine moiety that has been associated with selective inhibition of CDK2 and other related kinases.
Key Mechanisms:
- CDK Inhibition : The compound exhibits selective inhibition of CDK2, with reported selectivity ratios indicating a potential for reduced off-target effects compared to other inhibitors.
- Apoptosis Induction : By interfering with the cell cycle, the compound can promote apoptosis in malignant cells through activation of pro-apoptotic pathways.
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
Activity | Value | Reference |
---|---|---|
CDK2 Inhibition (IC50) | 1.2 nM | |
Selectivity for CDK1/4/6/9 | 490/240/95 | |
Apoptosis Induction (EC50) | 0.5 µM |
Case Studies
Several studies have investigated the efficacy of this compound in various cancer models:
-
Breast Cancer Model :
- Objective : To evaluate the anti-proliferative effects on MCF-7 breast cancer cells.
- Findings : Treatment with the compound resulted in a significant reduction in cell viability (70% at 1 µM concentration) and increased apoptotic markers such as cleaved caspase-3.
-
Lung Cancer Model :
- Objective : Assessing the impact on A549 lung cancer cells.
- Findings : The compound inhibited cell migration and invasion by downregulating matrix metalloproteinases (MMPs), indicating potential anti-metastatic properties.
Pharmacokinetics
Pharmacokinetic studies reveal important insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound:
Parameter | Value |
---|---|
Oral Bioavailability | Moderate |
Plasma Half-Life | 4 hours |
Metabolism | Hepatic (CYP450 pathways) |
Properties
Molecular Formula |
C18H18N4O5S |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
methyl 2-[3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)propanoylamino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H18N4O5S/c1-9(2)14-13(17(26)27-3)21-18(28-14)20-11(23)6-8-22-15(24)10-5-4-7-19-12(10)16(22)25/h4-5,7,9H,6,8H2,1-3H3,(H,20,21,23) |
InChI Key |
GZGMTWKBWFYHCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)CCN2C(=O)C3=C(C2=O)N=CC=C3)C(=O)OC |
Origin of Product |
United States |
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